molecular formula C14H17N3O3 B11400061 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

Cat. No.: B11400061
M. Wt: 275.30 g/mol
InChI Key: ROEYTAAEHRNUJX-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is an organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring and the methoxyphenyl group contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

InChI

InChI=1S/C14H17N3O3/c1-17(2)13(18)9-8-12-15-14(16-20-12)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

ROEYTAAEHRNUJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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